N,N'-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxamide)
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Description
N,N'-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxamide) is a useful research compound. Its molecular formula is C25H35N7O3S2 and its molecular weight is 545.7 g/mol. The purity is usually 95%.
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Biological Activity
N,N'-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxamide) is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on available research data and findings.
Chemical Structure and Properties
- IUPAC Name : N,N'-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxamide)
- Molecular Formula : C23H25N7O5S2
- CAS Number : 2568974-02-5
- Purity : 98% .
The compound features a cyclohexane backbone with dimethylcarbamoyl groups and thiazolo-pyridine derivatives that contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. Below are key findings from studies:
Anticancer Activity
-
Mechanism of Action :
- The compound has shown the ability to induce apoptosis in cancer cells through the activation of intrinsic pathways.
- It appears to inhibit specific signaling pathways associated with tumor growth and metastasis.
- Case Studies :
Anti-inflammatory Effects
-
Inflammatory Pathway Modulation :
- The compound has been observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
- This modulation suggests potential therapeutic benefits in treating inflammatory diseases.
- Experimental Evidence :
Pharmacokinetics and Toxicology
The pharmacokinetic profile of N,N'-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxamide) remains under investigation. Preliminary data suggest:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily hepatic metabolism with potential interactions with cytochrome P450 enzymes.
- Excretion : Predominantly renal excretion of metabolites.
Toxicological studies indicate a favorable safety profile at therapeutic doses; however, further long-term studies are required to fully assess chronic toxicity .
Comparative Analysis with Similar Compounds
Compound Name | Activity | Notes |
---|---|---|
Compound A | Anticancer | Similar mechanism via apoptosis induction |
Compound B | Anti-inflammatory | Comparable cytokine modulation effects |
Compound C | Antimicrobial | Different target pathways but similar structure |
Properties
IUPAC Name |
N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N7O3S2/c1-30(2)25(35)14-5-6-15(26-21(33)23-28-16-7-9-31(3)12-19(16)36-23)18(11-14)27-22(34)24-29-17-8-10-32(4)13-20(17)37-24/h14-15,18H,5-13H2,1-4H3,(H,26,33)(H,27,34)/t14-,15-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDKXFVWZJRGNC-RLFYNMQTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CCC(CC3NC(=O)C4=NC5=C(S4)CN(CC5)C)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@H]3CC[C@@H](C[C@H]3NC(=O)C4=NC5=C(S4)CN(CC5)C)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N7O3S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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